(4aS,7aR)-Octahydrocyclopenta[b]morpholine
Overview
Description
(4aS,7aR)-Octahydrocyclopenta[b]morpholine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a morpholine ring
Mechanism of Action
Target of Action
Morpholine derivatives have been known to interact with various biological targets
Mode of Action
Morpholine derivatives have been shown to inhibit certain fungal enzymes, affecting fungal sterol synthesis pathways . This compound may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It’s known that morpholine derivatives can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . This compound might affect similar pathways, but more research is needed to determine the exact biochemical pathways it influences.
Pharmacokinetics
Morpholine derivatives are known to have diverse pharmacokinetic properties
Action Environment
The action, efficacy, and stability of (4aS,7aR)-Octahydrocyclopenta[b]morpholine can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other compounds can affect its activity
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of (4aS,7aR)-Octahydrocyclopenta[b]morpholine in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aR)-Octahydrocyclopenta[b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4aS,7aR)-Octahydrocyclopenta[b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry
In chemistry, (4aS,7aR)-Octahydrocyclopenta[b]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific enzymes .
Medicine
Medically, this compound derivatives are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Tetrahydroisoquinoline: Another fused ring system with different biological activities.
Piperidine: A six-membered ring compound with similar reactivity.
Uniqueness
(4aS,7aR)-Octahydrocyclopenta[b]morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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